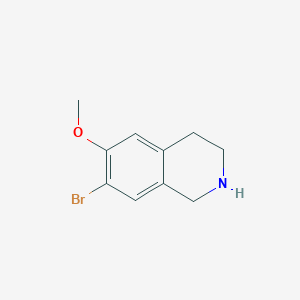

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Descripción

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrNO) is a brominated and methoxy-substituted tetrahydroisoquinoline (THIQ) derivative. It is commercially available as a hydrochloride salt (CAS 2470439-39-3, molecular weight 278.6 g/mol) and serves as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical applications . Its structure features a bromine atom at position 7 and a methoxy group at position 6 on the aromatic ring, which influence its electronic and steric properties.

Propiedades

IUPAC Name |

7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHDAOAVGDCKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368392-58-8 | |

| Record name | 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydro or fully reduced isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Mecanismo De Acción

The mechanism of action of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the isoquinoline ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

Halogen and Methoxy Positioning

- 7-Bromo-6-methoxy-THIQ vs. 8-Bromo-6-methoxy-THIQ: Bromine position (C7 vs. No bioactivity data are available for either compound, but synthetic routes for 8-bromo derivatives are well-documented .

- 6-Bromo-7-methoxy-THIQ (tetrahydroquinoline): Although molecular weights are identical, the quinoline backbone (vs. isoquinoline) changes ring nitrogen positioning, impacting solubility and target selectivity .

Functional Group Variations

- 7-Bromo-6-fluoro-2-methyl-THIQ : Fluorine’s electronegativity and methyl group at C2 enhance metabolic stability and CNS penetration compared to the target compound .

- CKD712 : The dihydroxy and naphthylmethyl groups enable potent VEGF induction, highlighting how polar substituents enhance wound-healing activity .

- STX3451 : Sulfamoyloxy and dimethoxybenzyl groups confer anticancer properties, demonstrating the importance of bulky substituents in cell cycle modulation .

Actividad Biológica

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is C10H12BrNO. The presence of bromine and methoxy groups in its structure contributes to its unique properties and potential applications in pharmaceutical synthesis.

Enzyme Inhibition

One of the primary mechanisms through which 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline exerts its biological activity is through the inhibition of specific enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the nervous system. Inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmission and is targeted by this compound for its therapeutic potential.

Anticancer Activity

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline has demonstrated significant anticancer properties against various cell lines:

- HeLa (human cervix carcinoma)

- HT29 (human colon carcinoma)

- C6 (rat glioblastoma)

- MCF7 (human breast adenocarcinoma)

The compound's ability to inhibit cell proliferation in these lines indicates its potential as an anticancer agent.

In Vitro Studies

Recent studies have evaluated the anticancer activity of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline using various assays. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | <25 |

| HT29 | <25 |

| C6 | <25 |

| MCF7 | <25 |

These results indicate that the compound exhibits potent anti-proliferative activity across multiple cancer types .

Animal Model Studies

In animal models, the effects of varying dosages of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline were observed. Lower doses exhibited therapeutic effects such as enzyme inhibition and anticancer activity. The stability and degradation of the compound under different storage conditions were also assessed to understand its long-term effects on cellular function.

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

- 6-Methoxy group : Enhances lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs .

- 7-Bromo substituent : Increases electrophilicity for covalent interactions (e.g., kinase inhibition). Replace with -Cl or -CF₃ to modulate reactivity .

Case Study : - Replace 7-Br with 7-NO₂ in analogs (e.g., 6-Bromo-7-nitro derivatives) to study redox-mediated cytotoxicity .

How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) for 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline?

Advanced Data Analysis

Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.